molecular formula C17H17NO3 B4692726 N-(2-methoxyethyl)-9H-xanthene-9-carboxamide

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide

Cat. No.: B4692726
M. Wt: 283.32 g/mol
InChI Key: XGHQVOYEKZQZCK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various scientific fields. This particular compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a carboxamide group attached to the xanthene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Xanthone derivatives

    Reduction: Amines

    Substitution: Various substituted xanthenes depending on the nucleophile used

Scientific Research Applications

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in fluorescence microscopy to label and visualize biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its fluorescent properties.

    Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in fluorescence microscopy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)-9H-xanthene-9-carboxamide
  • N-(2-methoxyethyl)-9H-xanthene-9-sulfonamide
  • N-(2-methoxyethyl)-9H-xanthene-9-thioamide

Uniqueness

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of a methoxyethyl group and a carboxamide group attached to the xanthene core. This combination imparts distinct fluorescent properties and chemical reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-11-10-18-17(19)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHQVOYEKZQZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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